molecular formula C23H30BrNO3 B1202355 Pipethanate ethylbromide CAS No. 23182-46-9

Pipethanate ethylbromide

Cat. No.: B1202355
CAS No.: 23182-46-9
M. Wt: 448.4 g/mol
InChI Key: VPUGSHLBERYQGC-UHFFFAOYSA-M
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Preparation Methods

The synthesis of pipethanate ethobromide involves the reaction of 1-ethyl-1-(2-hydroxyethyl)piperidinium bromide with benzilic acid. The reaction conditions typically require a controlled environment to ensure the proper formation of the compound. Industrial production methods may involve the use of advanced chemical reactors to maintain the necessary temperature and pressure conditions for optimal yield .

Chemical Reactions Analysis

Pipethanate ethobromide undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while substitution reactions can yield various substituted compounds .

Scientific Research Applications

Pipethanate ethobromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pipethanate ethobromide involves its ability to act as an antagonist to muscarinic acetylcholine receptors. These receptors are part of the G protein-coupled receptor family, which plays a critical role in transmitting signals within the nervous system. By blocking these receptors, pipethanate ethobromide reduces the effects of acetylcholine, leading to a decrease in muscle spasms and other related symptoms .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(1-ethylpiperidin-1-ium-1-yl)ethyl 2-hydroxy-2,2-diphenylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30NO3.BrH/c1-2-24(16-10-5-11-17-24)18-19-27-22(25)23(26,20-12-6-3-7-13-20)21-14-8-4-9-15-21;/h3-4,6-9,12-15,26H,2,5,10-11,16-19H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUGSHLBERYQGC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1(CCCCC1)CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046677
Record name Pipethanate ethylbromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23182-46-9
Record name Pipethanate ethobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023182469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pipethanate ethylbromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPETHANATE ETHOBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA38L5WD1K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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